molecular formula C7H6N2OS B2974175 4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 1443383-45-6

4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B2974175
CAS No.: 1443383-45-6
M. Wt: 166.2
InChI Key: NPOPKXAUKLUQJQ-UHFFFAOYSA-N
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Description

4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one: is a heterocyclic compound that features both a thienyl group and an imidazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with glycine in the presence of a suitable catalyst to form the intermediate Schiff base, which is then cyclized to yield the desired imidazolone compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(2-Thienyl)-1,3-dihydro-2H-imidazole: Lacks the carbonyl group present in the imidazolone ring.

    2-(2-Thienyl)-1H-imidazole: Similar structure but with the thienyl group attached to a different position on the imidazole ring.

    4-(2-Thienyl)-1,3-dihydro-2H-benzimidazol-2-one: Contains a benzimidazolone ring instead of an imidazolone ring.

Uniqueness

4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one is unique due to the presence of both the thienyl group and the imidazolone ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-thiophen-2-yl-1,3-dihydroimidazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c10-7-8-4-5(9-7)6-2-1-3-11-6/h1-4H,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOPKXAUKLUQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CNC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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